molecular formula C3H7N<br>CH2CHCH2NH2<br>C3H7N B125299 Allylamine CAS No. 107-11-9

Allylamine

Cat. No.: B125299
CAS No.: 107-11-9
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N

Description

Allylamine (C₃H₇N) is a primary unsaturated alkylamine characterized by an allyl group (CH₂=CH-CH₂) and a primary amine (-NH₂). It is a colorless, flammable liquid with a pungent ammonia-like odor and high water solubility. Industrially, it serves as a solvent, intermediate in pharmaceutical synthesis (e.g., antifungal agents like terbinafine), and a precursor for ion-exchange resins . This compound is also a research tool for studying cardiovascular toxicity due to its metabolism into acrolein, a cardiotoxic metabolite .

Preparation Methods

Traditional Synthesis Methods

Allyl Chloride and Ammonia Reaction

The classical synthesis involves reacting allyl chloride (CH2=CHCH2Cl\text{CH}_2=\text{CHCH}_2\text{Cl}) with ammonia (NH3\text{NH}_3) at elevated temperatures (50–100 °C). This method typically produces a mixture of monoallylamine (MAA), dithis compound (DAA), and trithis compound (TAA) . Catalysts such as CuCl2\text{CuCl}_2 or CuCl\text{CuCl} enhance reaction rates at lower temperatures (20–50 °C), though purification remains challenging due to byproduct formation . Hydrochloric acid hydrolysis is often employed to isolate MAA selectively, achieving yields of ~60–70% .

Hydrolysis of Allyl Isothiocyanate

Allyl isothiocyanate (CH2=CHCH2NCS\text{CH}_2=\text{CHCH}_2\text{NCS}) hydrolysis under acidic conditions offers a pathway to this compound. This method requires careful control of evaporation rates to prevent hydrochloric acid retention, with yields dependent on the purity of the starting material . Industrial adaptations use gas traps to mitigate toxic vapor release during large-scale production .

Thermal and Ammonolytic Methods

Thermal cleavage of allyl dithiocarbamates or ammonolysis of trithis compound ((CH2=CHCH2)3N(\text{CH}_2=\text{CHCH}_2)_3\text{N}) provides alternative routes. These methods, however, are less favored due to energy-intensive conditions and lower selectivity .

Photocatalytic Allylic Amination

A 2020 breakthrough utilized iminothianthrenes as nitrogen sources under iridium photocatalysis (Ir(ppy)3\text{Ir}(ppy)_3) to achieve alkyl allylamines . Key innovations include:

  • Mechanism : Photoexcited iridium facilitates single-electron transfer (SET), generating allylic radicals that couple with iminothianthrenes.

  • Conditions : Reactions proceed at 25–50 °C under blue light (450 nm), with hexafluoroisopropanol (HFIP) and trifluoroacetic anhydride (TFAA) suppressing undesired oxidation .

  • Selectivity : trans-Olefins dominate (16:1 E:Z), and functional groups like esters, ketones, and halides remain intact . Yields reach 71% for primary amines (e.g., 11 ) .

Metal-Free Multicomponent Reactions

A 2024 strategy combined decarboxylative coupling and the Petasis reaction to synthesize allylamines without metal catalysts . The protocol employs:

  • Substrates : (EE)-3-(2,4,6-trimethoxyphenyl)acrylic acid, boronic acids, formaldehyde, and primary amines.

  • Mechanism : Decarboxylation generates allyl intermediates, which undergo Petasis-type coupling with amines and aldehydes .

  • Optimization : Electron-donating groups (e.g., methoxy) on cinnamic acid derivatives enhance reactivity, yielding ≤78% across 30 substrates .

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Amination

A 2010 patent described this compound synthesis via palladium-catalyzed (Pd/C\text{Pd/C}) reaction of carboxylic acid allyl esters with primary/secondary amines . Key features:

  • Catalyst : 0.1–20 wt% Pd\text{Pd} on activated carbon.

  • Conditions : 50–150 °C, solvent-free or in water/organic biphasic systems .

  • Products : Novel tetraallyl diamino compounds (e.g., N,N,N,NN,N,N',N'-tetraallyl-m-xylylenediamine) with industrial applicability .

Nickel-Photoredox Dual Catalysis

A 2021 method merged photoredox and nickel catalysis to construct chiral branched allylamines :

  • Substrates : Alkyl bromides and 3-bromoallylamines.

  • Conditions : Blue light, 4CzIPN photocatalyst, Ni(II)\text{Ni}(\text{II}) precatalyst.

  • Outcomes : Enantiomeric purity retained (>99% ee) for substrates with esters, nitriles, and epoxides .

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)SelectivityYear
Allyl Chloride + NH3\text{NH}_3CuCl2\text{CuCl}_250–10060–70Low (mix of MAA/DAA/TAA)1950s
PhotocatalyticIr(ppy)3\text{Ir}(ppy)_325–5071High (trans >16:1)2020
Metal-Free PetasisNone80–10078Moderate2024
Pd/C\text{Pd/C}-CatalyzedPd/C\text{Pd/C}50–15065–85High (tetraallyl)2010
Ni-PhotoredoxNi(II)\text{Ni}(\text{II})/4CzIPN2550–75High (ee >99%)2021

Emerging Trends and Challenges

Recent advances prioritize sustainability, exemplified by metal-free protocols and enantioselective photoredox methods . Persistent challenges include:

  • Byproduct Management : Traditional routes require costly purification .

  • Scalability : Photocatalytic methods need specialized equipment for light irradiation .

  • Cost : Palladium catalysts remain expensive despite high efficiency .

Future directions may explore biocatalysis or flow chemistry to address these limitations.

Chemical Reactions Analysis

Chemical Reactions of Allylamine

This compound participates in various chemical reactions, which can be categorized based on their mechanisms and outcomes. The following sections detail significant reactions involving this compound, including allylic amination, cross-coupling reactions, and the synthesis of chiral derivatives.

Allylic Amination Reactions

Allylic amination is a crucial reaction for synthesizing allylamines. Recent advancements have introduced novel methodologies that enhance the efficiency and selectivity of this transformation.

  • Photocatalyzed Allylic C–H Amination : A groundbreaking method involves the use of thianthrene-based nitrogen sources under photocatalytic conditions. This approach enables the direct formation of alkyl allylamines from olefins through allylic C–H amination. The reaction proceeds via the generation of N-centered radicals from thianthrene derivatives, facilitating carbon-nitrogen bond formation without requiring transition metals. This method has shown high selectivity for both terminal and internal alkenes, yielding linear products with minimal side reactions .

  • Mechanism Overview : The proposed mechanism involves energy transfer between a photocatalyst and thianthrene-based aminating reagents, leading to the formation of reactive intermediates that undergo selective allylic C–H amination. This method has been validated through various experimental conditions that optimize product yields and minimize by-products .

Cross-Coupling Reactions

Allylamines are also utilized in cross-coupling reactions, particularly in the synthesis of more complex organic molecules.

EntryReaction ConditionsProduct Yield (%)Observations
1Pd(OAc)₂/ PPh₃, K₂CO₃ at 85 °C90Linear (E)-allylamine produced
2Ligand-free conditions0No reaction observed
3Pd₂(dba)₃, NaOAc, NEt₃85Clean conversion without migration

Scientific Research Applications

Pharmaceutical Applications

Antifungal Agents
Allylamines are primarily known for their role as antifungal agents. The most notable compound in this class is terbinafine , which inhibits ergosterol synthesis by targeting squalene epoxidase, a key enzyme in fungal cell membrane formation. Terbinafine is effective against dermatophytes, molds, and dimorphic fungi, making it a critical treatment for fungal infections such as athlete's foot and onychomycosis .

Clinical Efficacy
A systematic review highlighted that while terbinafine shows significant efficacy against dermatophyte infections, its effectiveness against cutaneous leishmaniasis is limited. In clinical trials comparing terbinafine to meglumine antimoniate, the cure rates were 38% and 53%, respectively, indicating that further research is needed to explore combination therapies with triazole drugs for enhanced efficacy .

Industrial Applications

Chemical Synthesis
Allylamine serves as an important intermediate in the synthesis of various chemicals:

  • Rubber Vulcanization : Used in the production of rubber products.
  • Ion-Exchange Resins : Essential for water purification processes.
  • Corrosion Inhibitors : Employed in pickling steel to prevent corrosion .

Table 1: Industrial Uses of this compound

ApplicationDescription
Rubber ManufacturingUsed in the vulcanization process
Ion-Exchange ResinsSynthesis for water purification
Corrosion InhibitorsPrevents corrosion during steel processing
PharmaceuticalsIntermediate in drug synthesis

Biomedical Research

Tissue Engineering
this compound's functional properties make it suitable for biomedical applications. It has been utilized in plasma polymerization to create surfaces conducive to cell adhesion. For instance, cationic polymer coatings on titanium implants have shown improved antibacterial properties, potentially reducing infection rates associated with implants .

Case Study: Plasma Polymerization
In a study involving titanium alloy implants, this compound was polymerized to form a positively charged surface that enhanced antibacterial capability. This approach demonstrated significant promise in preventing implant-related infections and improving overall biocompatibility .

Environmental Applications

This compound is also noted for its role in environmental chemistry:

  • Water Treatment : Its derivatives are used in flocculation processes to remove contaminants from water.
  • Agricultural Uses : Although not directly pesticidal, this compound derivatives contribute to the formulation of agricultural products aimed at enhancing crop yield and health .

Mechanism of Action

The mechanism of action of allylamine-based antifungal drugs involves the inhibition of squalene epoxidase, an enzyme crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of squalene and depletion of ergosterol, disrupting the cell membrane and ultimately causing fungal cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Allylamine vs. Benzylamine

  • Structure : this compound has an allyl group (CH₂=CH-CH₂), whereas benzylamine (C₆H₅-CH₂-NH₂) features a benzyl group attached to the amine.
  • Reactivity : this compound’s double bond allows for electrophilic addition and polymerization, while benzylamine’s aromatic ring supports electrophilic substitution.
  • Applications : Both are used in antifungal agents. This compound derivatives (e.g., naftifine) inhibit squalene epoxidase, while benzylamine derivatives often require structural optimization for activity .

This compound vs. Ethylenediamine (EDA)

  • Structure : EDA (H₂N-CH₂-CH₂-NH₂) is a diamine with two primary amines, contrasting with this compound’s single amine and unsaturated backbone.
  • Functionality : EDA is used in crosslinking and chelation, whereas this compound’s polymer (polythis compound) is valued for surface amine functionalization in biosensors .

This compound vs. Propylamine

  • Structure : Propylamine (CH₃-CH₂-CH₂-NH₂) is a saturated analog lacking the allyl group’s double bond.
  • Plasma Polymerization : this compound incorporates more amine groups into coatings than propylamine, making it superior for biomedical surface modifications .

Antifungal Activity and Mechanism of Action

This compound derivatives (e.g., naftifine, terbinafine) target squalene epoxidase (SE), disrupting ergosterol synthesis in fungi. Comparative studies with benzylamine antimycotics reveal:

  • Pharmacophore : this compound derivatives require a tertiary this compound group and a methylnaphthalene moiety for optimal activity, whereas benzylamine derivatives rely on aromatic substitutions .
  • Activity : Naftifine (this compound derivative) shows MIC values of 0.03–0.06 µg/mL against Trichophyton rubrum, outperforming early benzylamine analogs .
  • Resistance : this compound antifungals face resistance due to widespread use, but structural modifications (e.g., compound 17 in ) restore efficacy through enhanced SE binding .

Table 1: Antifungal Activity of this compound Derivatives vs. Benzylamine Analogs

Compound Target Fungi MIC (µg/mL) Mechanism Reference
Naftifine Trichophyton rubrum 0.03–0.06 Squalene epoxidase inhibition
Terbinafine T. mentagrophytes 0.01–0.05 Squalene epoxidase inhibition
Benzylamine-15 Aspergillus fumigatus 2.5–5.0 Oxidative damage

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property This compound Benzylamine Ethylenediamine Propylamine
Molecular Formula C₃H₇N C₇H₉N C₂H₈N₂ C₃H₉N
Boiling Point (°C) 55–58 185 116 48–50
Density (g/cm³) 0.763 0.981 0.899 0.719
Water Solubility High Moderate High High
Toxicity Cardiotoxic Moderate Corrosive Irritant
Reference

Toxicological Profiles

  • This compound : Metabolized by amine oxidases to acrolein, causing glutathione depletion and cardiovascular lesions in animal models .
  • Benzylamine : Less cardiotoxic but can induce oxidative stress at high doses .
  • Ethylenediamine : Primarily causes respiratory and dermal irritation .

Biological Activity

Allylamine is a compound with significant biological activity, particularly recognized for its role as a precursor in the synthesis of various pharmaceuticals and its antifungal properties. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and case studies.

This compound is an organic compound characterized by its amine functional group attached to an allyl group. Its structural formula is C3H7N\text{C}_3\text{H}_7\text{N}. The biological activity of this compound is primarily linked to its ability to inhibit the enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to an accumulation of squalene and a deficiency in ergosterol, which disrupts fungal cell membrane integrity and function, ultimately resulting in cell death .

Table 1: Key Enzymes in Ergosterol Biosynthesis

EnzymeFunctionGene
Squalene EpoxidaseConverts squalene to 2,3-oxidosqualeneERG1
Lanosterol SynthaseConverts 2,3-oxidosqualene to lanosterolERG7
Lanosterol 14-alpha DemethylaseConverts lanosterol to ergosterolERG11

Antifungal Activity

Allylamines, including compounds like naftifine and terbinafine, are clinically significant antifungal agents. They exhibit fungicidal activity against dermatophytes and other fungi by targeting the fungal cell membrane's sterol composition. The mechanism involves both the inhibition of ergosterol synthesis and direct membrane disruption due to altered sterol profiles .

Case Study: Efficacy of Terbinafine

In clinical trials, terbinafine has shown high efficacy against onychomycosis (fungal nail infections). A study reported that after 12 weeks of treatment, over 70% of patients achieved complete or near-complete nail growth free from fungal infection .

Toxicological Profile

While this compound exhibits beneficial antifungal properties, it also poses certain risks upon exposure. Short-term inhalation studies have revealed irritant effects on mucous membranes and potential central nervous system impacts at higher concentrations. For instance, a study indicated that exposure to 14 ppm resulted in intolerable sensory irritation among human volunteers .

Table 2: Acute Exposure Guidelines for this compound

Exposure Level (ppm)Eye Irritation (%)Nose Irritation (%)Pulmonary Discomfort (%)
2.5215029
5155446
105010050

Pharmacokinetics

The pharmacokinetic profile of this compound derivatives shows rapid absorption and distribution with varying elimination half-lives. For example, terbinafine has a half-life ranging from 17 to 63 hours depending on the formulation used (oral vs topical) and patient metabolism .

Table 3: Pharmacokinetic Parameters of Terbinafine

ParameterValue
Volume of Distribution~142 mL/kg
Clearance~4.38 mL/kg/h
Elimination Half-Life~21.51 hours

Q & A

Basic Research Questions

Q. What are the primary research applications of allylamine in experimental models?

this compound has been widely used since the 1940s to model cardiovascular pathologies such as atherosclerosis, myocardial infarction, and vascular injury in animal studies. Its ability to induce endothelial damage and oxidative stress (via metabolism to acrolein) makes it a tool for studying mechanisms of cardiovascular toxicity. For example, aortic mitochondrial dysfunction and lipid peroxidation in rats are key endpoints .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Human exposure studies indicate that this compound concentrations above 5 ppm can cause severe irritation, cardiotoxicity, and respiratory distress. The Acute Exposure Guideline Level (AEGL-1) for 10-minute exposure is 0.42 ppm, derived from mouse RD50 data and human sensory irritation thresholds. Researchers should use fume hoods, monitor air concentrations, and adhere to OSHA guidelines for permissible exposure limits .

Q. How is this compound synthesized industrially, and what are its common impurities?

this compound is synthesized via the reaction of allyl chloride with ammonia under controlled conditions. Key impurities include residual allyl chloride and byproducts like dithis compound. Distillation is critical for purification, and gas chromatography (GC) with headspace sampling is recommended for quality control .

Q. What analytical methods are used to quantify this compound in biological and environmental samples?

Headspace gas chromatography (HS-GC) coupled with flame ionization detection (FID) is widely employed. For aqueous samples, alkaline dilution (e.g., 0.1M NaOH) improves volatility, while DMSO or DMF enhances recovery in organic matrices. Detection limits as low as 0.0228 mg/mL have been reported .

Advanced Research Questions

Q. How can oxidative stress induced by this compound be mitigated in cardiovascular toxicity studies?

this compound is metabolized to acrolein, which generates reactive oxygen species (ROS) and depletes cellular glutathione. Pretreatment with antioxidants like N-acetylcysteine (NAC) or inhibitors of semicarbazide-sensitive amine oxidase (SSAO) reduces aortic mitochondrial damage and lipid peroxidation. Monitoring thiobarbituric acid-reactive substances (TBARS) and hydroxyl radical generation is critical for evaluating interventions .

Q. What structural features of this compound derivatives enhance antifungal activity?

The tertiary this compound group in naftifine and terbinafine is essential for inhibiting squalene epoxidase in fungi. Systematic structure-activity relationship (SAR) studies show that substituting the phenyl ring with electron-withdrawing groups (e.g., Cl) improves potency, while bulky substituents reduce bioavailability. In vitro MIC90 values against dermatophytes range from 0.001–0.01 µg/mL .

Q. How do ion fluxes influence this compound plasma polymerization for biomedical coatings?

In radio-frequency plasma polymerization, ion flux (1.4 × 10¹⁸ ions/m²/s at 14 W) correlates with deposition rate and film thickness. XPS analysis reveals that higher ion energy preserves amine functionality, critical for cell adhesion in coatings. However, excessive power (>20 W) degrades the monomer, reducing biocompatibility .

Q. What discrepancies exist in odor threshold data for this compound, and how should they inform exposure guidelines?

Reported odor thresholds range from 2.5 ppm (human studies) to 6.2 ppm (empirical models). The AEGL-1 value of 0.42 ppm is conservative, but sensory irritation studies in mice (RD50 = 9 ppm) suggest interspecies variability. Researchers must validate detection methods (e.g., olfactometry) to resolve conflicts between calculated and empirical thresholds .

Q. What catalytic systems optimize this compound synthesis for high-purity research-grade material?

Iridium-phosphoramidite complexes enable asymmetric allylation of amines with >90% enantiomeric excess (ee). Kinetic studies show first-order dependence on allylic carbonate and inverse-first order on product, indicating reversible oxidative addition. Binding affinity ratios (k₁/k₂ = 1.2) align with enantioselectivity in catalytic cycles .

Q. How does this compound-induced vascular injury compare to human atherosclerotic models?

this compound-treated rats exhibit aortic medial necrosis and smooth muscle proliferation, mimicking early-stage atherosclerosis. However, human lesions involve chronic inflammation (e.g., macrophage infiltration), absent in acute this compound models. Combining this compound with high-cholesterol diets or genetic modifications (e.g., ApoE⁻/⁻ mice) improves translational relevance .

Q. Methodological Notes

  • Contradiction Handling : Discrepancies in toxicity thresholds (e.g., LOA vs. human data) require cross-validation using in vitro (e.g., SSAO activity assays) and in vivo endpoints .
  • Data Reproducibility : Detailed synthesis protocols (e.g., catalyst loading, distillation conditions) must be reported to ensure reproducibility across studies .

Properties

IUPAC Name

prop-2-en-1-amine
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InChI

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
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InChI Key

VVJKKWFAADXIJK-UHFFFAOYSA-N
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Canonical SMILES

C=CCN
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Molecular Formula

C3H7N, Array
Record name ALLYLAMINE
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Related CAS

30551-89-4
Record name Poly(allylamine)
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DSSTOX Substance ID

DTXSID8024440
Record name Allylamine
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Molecular Weight

57.09 g/mol
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Physical Description

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C
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Flash Point

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c.
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible
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Density

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8
Record name ALLYLAMINE
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3
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Color/Form

Colorless to light yellow liquid

CAS No.

107-11-9
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Melting Point

-126 °F (NTP, 1992), -88.2 °C, -88 °C
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Synthesis routes and methods I

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A three-neck flask equipped with a reflux condenser, stirring rod and thermometer was charged with 14 grams of allylamine (0.25 mole), 41 grams of triethoxy silane (0.25 mole), 20 ml. of p-xylene and 0.1% by mole (calculated as rhodium), per mole of triethoxysilane, of [Rh(μ-P Ph2) (COD)]2, that is [rhodium(μ-diphenyl phosphide) (1,5-cyclooctadiene) dimer], and heated on an oil bath maintained at a temperature of 110° C. About 1 hour after the beginning of the reaction, the reaction temperature reached 110° C. At the end of the period the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 81% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 0.7% on a triethoxy silane basis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Rh(μ-P Ph2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rhodium(μ-diphenyl phosphide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A four-neck flask equipped with a reflux condenser, dropping funnel, stirring rod and thermometer was charged with 41 grams of triethoxy silane (0.25 mole) and a solution of chloroplatinic (IV) acid as a catalyst, in isopropyl alcohol in an amount to provide 2×10-5 mole of platinum. To the mixture heated in an oil bath maintained at a temperature of 120° C., 14 grams of allylamine (0.25 mole) was dropwise added over one hour from the dropping funnel. The mixture was maintained at 120° C. for 9 hours. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 44% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 10% on an allylamine basis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 200 ml. flask equipped with a stirrer, thermometer, dropping funnel, CO inlet tube and reflux condenser having a CO outlet tube, was flushed with carbon monoxide and charged with 1.9 milligrams of tetrarhodium dodecacarbonyl (2.5×10-6 mole), 0.027 gram of 1,5-cyclooctadiene (2.5×10-4 mole) and 60 ml. of xylene. While passing carbon monooxide through the flask at a rate of 10 ml./min., the mixture was heated to a temperature of 120° C. under stirring. To the mixture a mixture of 41 grams of triethoxy silane (0.25 mole) and 14 grams of allylamine (0.25 mole) was dropwise added over a period of 30 minutes. After the addition of the reactants, the reaction was carried out at a temperature of 120° C. for 2.5 hours under CO flush and stirring. It was revealed by gas chromatography that gamma-aminopropyl triethoxy silane was obtained in a yield of 75% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 7.5% on an allylamine basis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Three
Quantity
1.9 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylamine
Reactant of Route 2
Allylamine
Reactant of Route 3
Allylamine
Reactant of Route 4
Allylamine
Reactant of Route 5
Allylamine
Reactant of Route 6
Allylamine

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